Ethyl Di-o-tolylphosphonoacetate
Overview
Description
Ethyl di-o-tolylphosphonoacetate (EDTPA) is an organophosphate compound that is used as a reagent in numerous scientific and industrial applications. It is also known as ethyl di-o-tolylphosphonate, EDTPA, and ethyl di-o-tolylphosphonate. EDTPA is a white, crystalline solid with a melting point of 73-74°C and a boiling point of 166-167°C. It is soluble in water and most organic solvents, and is used in a variety of laboratory and industrial processes.
Scientific Research Applications
Synthesis of Z-Unsaturated Esters : Ethyl Di-o-tolylphosphonoacetate was found to be effective in the synthesis of Z-unsaturated esters, demonstrating high selectivity. This application is significant in the field of organic synthesis for creating specific molecular structures (Ando, 1997).
Synthesis of 1,4-Polyisoprene Support : This compound was utilized in the synthesis of 1,4-polyisoprene support for 2-chloroethylphosphonic acid (ethephon), aiming to produce derivatives with prolonged stimulating activity. This is particularly relevant for enhancing latex production in rubber trees (Derouet, Cauret, & Brosse, 2003).
Favorskii-Type Rearrangement : It was used in the Favorskii-type rearrangement of α,α′-Dihalo Ketones, a process valuable for the preparation of various organic compounds, including intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).
Vinylphosphonium Salt Mediated Synthesis : this compound was involved in vinylphosphonium salt mediated synthesis, particularly for producing cyclobutene derivatives. This method provides a route to highly electron-deficient 1,3-dienes, which are important in various synthetic applications (Yavari & Samzadeh‐Kermani, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It is known as a horner-emmons reagent , which suggests that it is used in the Horner-Emmons reaction to form carbon-carbon double bonds .
Mode of Action
The mode of action of Ethyl Di-o-tolylphosphonoacetate involves its use as a reagent in the Horner-Emmons reaction . In a typical procedure, the compound is added to a solution of sodium hydride at low temperatures, followed by the addition of an aldehyde . The resulting mixture is stirred, facilitating the formation of carbon-carbon double bonds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon double bonds through the Horner-Emmons reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction typically takes place at low temperatures and requires the presence of sodium hydride and an aldehyde .
Properties
IUPAC Name |
ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGWWFFVZDOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442275 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188945-41-7 | |
Record name | Ethyl Di-o-tolylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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